Product packaging for 1-Vinyl-1H-benzo[d][1,2,3]triazole(Cat. No.:CAS No. 2764-84-3)

1-Vinyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1615508
CAS No.: 2764-84-3
M. Wt: 145.16 g/mol
InChI Key: OKHGMSQINQQCIE-UHFFFAOYSA-N
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Description

1-Vinyl-1H-benzo[d][1,2,3]triazole (CAS 2764-84-3) is a specialized chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. With the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol, this compound features a benzotriazole scaffold substituted with a vinyl group . The benzotriazole moiety is a well-established synthetic auxiliary, renowned for its versatility in facilitating a wide range of reactions, including the preparation of mono-, di-, and tri-substituted ethylenes . The vinyl group adds a reactive handle, making this compound a valuable precursor for further functionalization through various coupling and cycloaddition reactions. In the context of drug discovery, the 1,2,3-triazole core is a privileged pharmacophore, often accessed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" . This ring system possesses a high dipole moment and can engage in hydrogen bonding, which contributes to its ability to interact with biological targets, such as nucleic acids . Recent research highlights that 1,2,3-triazole derivatives are being explored for their pharmacological potential, including antiproliferative and anticancer activities, often through mechanisms involving DNA interaction and stabilization of G-quadruplex structures . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules, such as benzimidazole-1,2,3-triazole hybrids, which have shown promise as cytotoxic agents and selective G-quadruplex DNA binders in biochemical studies . For optimal stability, this compound should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3 B1615508 1-Vinyl-1H-benzo[d][1,2,3]triazole CAS No. 2764-84-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2764-84-3

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

1-ethenylbenzotriazole

InChI

InChI=1S/C8H7N3/c1-2-11-8-6-4-3-5-7(8)9-10-11/h2-6H,1H2

InChI Key

OKHGMSQINQQCIE-UHFFFAOYSA-N

SMILES

C=CN1C2=CC=CC=C2N=N1

Canonical SMILES

C=CN1C2=CC=CC=C2N=N1

Origin of Product

United States

Preparation Methods

Base-Promoted Transition Metal-Free Vinylation

A novel and green synthetic route has been developed for the direct synthesis of vinyl-1,2,3-triazole derivatives, including 1-vinyl-1H-benzo[d]triazole, using alkynes and triazoles under transition metal-free conditions. This method employs an inorganic base, typically cesium carbonate (Cs2CO3), in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), at elevated temperatures (~140 °C).

  • Mechanism: The base promotes anti-Markovnikov stereoselective hydroamination of alkynes with triazoles, yielding vinyl triazole derivatives with good regio- and stereoselectivity.
  • Yields: High yields up to 92% have been reported.
  • Functional Group Tolerance: The method tolerates various functional groups on both alkynes and triazoles, including aryl and heteroaryl substituents.
  • Advantages: Avoids expensive catalysts and ligands, making it cost-effective and environmentally benign.
  • Regioselectivity: Predominantly yields N1-vinylated triazoles with minor amounts of N2-tautomeric products.

Table 1: Optimization of Reaction Conditions for Vinyl-1,2,3-Triazole Synthesis

Entry Base Temperature (°C) Solvent Yield (%) N1:N2 Isomer Ratio
1 Cs2CO3 140 DMSO 92 81:19
2 Cs2CO3 120 DMSO 85 80:20
3 K2CO3 140 DMSO 75 78:22
4 Cs2CO3 140 DMF 88 80:20
5 None 140 DMSO 0 -

Source: Adapted from research on base-mediated vinyl triazole synthesis under metal-free conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Vinylation

Although CuAAC is primarily used for 1,2,3-triazole ring formation, it can be adapted for the synthesis of vinyl-substituted triazoles by subsequent functionalization.

  • Step 1: Formation of 1H-benzo[d]triazole core via copper(I)-catalyzed cycloaddition of azides and terminal alkynes.
  • Step 2: Vinylation of the triazole nitrogen using vinyl halides or vinyl sulfonates under basic conditions.
  • Yields: Generally moderate to high (65–95%) depending on substrates.
  • Notes: This method allows for structural diversity by varying azide and alkyne components, but requires copper catalysts and multiple steps.

This approach is well documented for related triazole derivatives but less commonly used for direct 1-vinyl substitution on benzo[d]triazole.

Three-Component Reaction Involving Alkynes, Trimethylsilyl Azide, and 1,3-Diketones

A three-component reaction has been reported to efficiently prepare N1-vinyl-1,2,3-triazoles with high regioselectivity.

  • Catalyst: Silver sulfate or base such as sodium bicarbonate (NaHCO3).
  • Conditions: Mild temperatures (~70 °C).
  • Mechanism: The reaction involves in situ formation of azide and subsequent cycloaddition with alkynes and diketones, leading to vinylated triazoles.
  • Yields: Up to 82% reported.
  • Advantages: Simple operation and good functional group compatibility.

This method represents an effective alternative for synthesizing vinyl-substituted triazoles, including 1-vinyl-1H-benzo[d]triazole analogs.

Vinyl Halide Route via In Situ Alkyne Generation

Vinyl halides can be used as precursors to generate alkynes in situ under basic conditions, which then undergo cycloaddition with azides to form vinyl triazoles.

  • Catalyst/Base: DBU or other organic bases.
  • Mechanism: Vinyl halide elimination forms alkyne intermediate; subsequent 1,3-dipolar cycloaddition with azide forms triazole ring.
  • Yields: Moderate to high.
  • Notes: This method is useful for synthesizing 1,5-disubstituted triazoles and can be adapted for vinyl-substituted benzo[d]triazoles.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Base-Promoted Transition Metal-Free Alkynes, triazoles, Cs2CO3, DMSO, 140 °C 85–92 Green, metal-free, high yield Requires high temperature
CuAAC + Vinylation Azides, alkynes, Cu(I) catalyst, vinyl halides 65–95 High regioselectivity Multi-step, uses metal catalyst
Three-Component Reaction Alkynes, TMSN3, 1,3-diketones, Ag2SO4 or NaHCO3 ~82 Mild conditions, simple operation Limited substrate scope
Vinyl Halide In Situ Alkyne Vinyl halides, DBU base Moderate to high Versatile for substituted triazoles Requires careful control of intermediates

Research Findings and Notes

  • The base-mediated, transition metal-free method (Cs2CO3/DMSO) stands out for its environmental friendliness and operational simplicity with excellent yields and selectivity for 1-vinyl-1H-benzo[d]triazole derivatives.
  • Copper-catalyzed azide-alkyne cycloaddition remains a robust method for synthesizing triazole cores but requires additional steps for vinylation.
  • Three-component reactions expand the substrate scope and functional group compatibility but may require metal catalysts or specific reagents.
  • The choice of method depends on the desired substitution pattern, available starting materials, and considerations of cost, environmental impact, and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Vinyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, aminated, and substituted triazole derivatives, which can be further utilized in various applications .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiviral Activities
1-Vinyl-1H-benzo[d][1,2,3]triazole derivatives have demonstrated substantial antimicrobial and antiviral properties. Studies indicate that triazole compounds exhibit efficacy against a range of pathogens including bacteria and viruses. For instance, certain derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.0156 mg/mL . Additionally, the compound's structure allows it to act as an isostere for carboxylic acids and amides in drug synthesis, enhancing pharmacological profiles .

Anticancer Properties
Research has highlighted the potential of this compound in cancer treatment. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For example, compounds derived from this triazole exhibited IC50 values ranging from 2 to 46 µM against human leukemia (MV4-11) and breast cancer (MCF-7) cells . The incorporation of the triazole moiety has been linked to improved anticancer activity due to its ability to interact with biological targets effectively.

Synthesis and Chemical Reactions

Click Chemistry
The synthesis of this compound often employs click chemistry methods such as azide-alkyne cycloaddition (CuAAC), which allows for high yields and functional group compatibility . This method facilitates the construction of complex molecular architectures that can be tailored for specific biological activities.

Polymerization Applications
Due to its vinyl group, this compound can undergo polymerization reactions to form functionalized polymers. These polymers are valuable in various applications including drug delivery systems and ion exchange membranes . The unique properties of vinyl triazoles make them suitable precursors for creating materials with specific mechanical and chemical properties.

Material Science Applications

Fluorescent Materials
Research has indicated that derivatives of benzo[d][1,2,3]triazole can be utilized in the development of fluorescent materials. These materials are essential for applications in sensing technologies and environmental monitoring . The ability of these compounds to form aggregates that exhibit optical waveguide behavior enhances their utility in photonic devices.

Smart Crystalline Frameworks
Triazole-based ligands have been incorporated into crystalline frameworks for applications in catalysis and chemical sensing. These frameworks can facilitate reactions under mild conditions while providing structural stability . The incorporation of this compound into such frameworks is being explored for its potential to enhance catalytic efficiency.

Agrochemical Applications

Pesticides and Herbicides
The biological activities of triazoles extend into agrochemicals where they are being investigated as potential pesticides and herbicides. Their ability to inhibit specific biological pathways in pests makes them candidates for developing new agricultural chemicals that are effective yet environmentally friendly .

Case Studies

Study Application Findings
Reddy et al. (2020)Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains with MIC values as low as 0.0156 mg/mL .
Yang et al. (2020)Anticancer PropertiesReported IC50 values ranging from 2 to 46 µM against human cancer cell lines .
Atkinson et al. (2022)Smart Crystalline FrameworksDeveloped frameworks using triazole ligands that enhanced catalytic activity .

Mechanism of Action

The mechanism of action of 1-vinyl-1H-benzo[d][1,2,3]triazole involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions enable the compound to bind to enzymes, receptors, and other biological molecules, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Benzyl and fluorobenzyl substituents (e.g., Rufinamide) increase lipophilicity, aiding blood-brain barrier penetration .
  • Reactivity : The vinyl group offers unique reactivity for polymer applications, unlike bulkier substituents like cyclopentyl .
  • Stability : 1,2,3-Triazoles generally exhibit metabolic stability, but substituents like esters (e.g., cyclopentyl-carboxylate) may alter degradation pathways .

Anticancer and Antimicrobial Activity

  • 1-Benzyl-1H-1,2,3-triazole hybrids demonstrate potent acetylcholinesterase (AChE) inhibition (84% at 100 µM) due to π–π stacking and hydrogen bonding with enzyme active sites .
  • Rufinamide and Carboxyamidotriazole (CAI) leverage the triazole core for anticonvulsant and antiangiogenic activities, respectively .

Yield Comparison :

  • 1-Benzyl derivatives attain 77–89% yields under optimized alkylation conditions .

Challenges and Limitations

  • Synthetic Constraints : Regioisomer formation during alkylation (e.g., N1 vs. N2 substitution) complicates purification .

Q & A

What are the common synthetic methodologies for preparing 1-Vinyl-1H-benzo[d][1,2,3]triazole derivatives, and how can reaction conditions be optimized for high yields?

Answer:
this compound derivatives are typically synthesized via nucleophilic substitution or cycloaddition reactions. A robust method involves:

  • Step 1 : Reacting benzotriazole with halogenated vinyl precursors (e.g., chloroethyl acetate) under basic conditions (e.g., K₂CO₃) to form intermediates like 2-(1H-benzotriazol-1-yl)acetonitrile .
  • Step 2 : Functionalization via click chemistry (e.g., 1,3-dipolar cycloaddition with azides) to introduce substituents. Catalyst-free protocols using nitroalkenes and sodium azide have shown high yields (75–90%) under mild conditions .
  • Optimization : Refluxing in ethanol with glacial acetic acid as a catalyst improves reaction efficiency, while microwave irradiation reduces reaction time and enhances regioselectivity .

How can Density Functional Theory (DFT) calculations predict the electronic properties and structural characteristics of this compound derivatives?

Answer:
DFT studies (e.g., B3LYP/6-311G+(d,p)) are critical for:

  • Electronic Properties : Calculating HOMO-LUMO gaps to assess reactivity and charge transfer behavior. For example, benzotriazole derivatives exhibit low band gaps (~3.5 eV), suggesting potential in optoelectronic applications .
  • Structural Analysis : Optimizing geometries to confirm planarity of the triazole ring and conjugation with vinyl groups. Vibrational spectra (IR/Raman) are simulated and compared to experimental data to validate bond angles and dihedral angles .
  • Solvatochromism : Modeling solvent effects on UV-Vis absorption spectra to predict solvatochromic shifts .

What spectroscopic and crystallographic techniques are essential for characterizing benzotriazole derivatives, and how do they resolve structural ambiguities?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions (e.g., vinyl proton signals at δ 5.2–6.0 ppm) .
    • FT-IR : Confirms functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (refined with SHELXL) resolves bond lengths and packing patterns. For example, benzotriazole derivatives often exhibit π-π stacking (3.5–4.0 Å interplanar distances) .

How can researchers design benzotriazole-based catalysts, and what role does the triazole ring play in stabilizing metal complexes?

Answer:

  • Design Strategy : Incorporate 1,2,3-triazole as a ligand in catalysts (e.g., Pd@click-Fe₃O₄/chitosan). The triazole ring acts as a hydrogen bond donor and metal chelator, stabilizing Pd nanoparticles via N–Pd coordination .
  • Application : Triazole-modified catalysts enhance Suzuki-Miyaura coupling yields (>90%) due to improved stability and recyclability .

What strategies are effective in analyzing structure-activity relationships (SAR) for benzotriazole derivatives with antifungal properties?

Answer:

  • Substituent Effects :
    • Phenyl groups (e.g., 1-trityl substitution) enhance antifungal activity against C. albicans (MIC = 8 µg/mL) by increasing lipophilicity .
    • Nitro and methoxy groups improve membrane penetration, as seen in derivatives with MICs comparable to fluconazole .
  • In Vitro Testing : Mycelium growth inhibition assays (e.g., against Rhizoctonia solani) quantify activity. Dose-response curves (IC₅₀ values) correlate substituent electronic profiles with efficacy .

What are the key considerations in selecting substituents for enhancing the biological activity of benzotriazole derivatives?

Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing interactions with microbial enzymes .
  • Steric Factors : Bulky groups (e.g., trityl) improve binding to hydrophobic pockets in target proteins .
  • Solubility : Hydrophilic substituents (e.g., glucose moieties) balance logP values for optimal bioavailability .

How can molecular docking studies guide the design of this compound derivatives for anticancer applications?

Answer:

  • Protocol : Dock derivatives into target proteins (e.g., methionine aminopeptidase II) using AutoDock Vina. Triazole rings form hydrogen bonds with active-site residues (e.g., His231), while vinyl groups stabilize hydrophobic interactions .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values from MTT assays .

What are the challenges in reconciling contradictory data between computational predictions and experimental results for triazole derivatives?

Answer:

  • Source of Discrepancies :
    • Solvent effects omitted in DFT calculations.
    • Crystal packing forces altering solid-state vs. solution-phase structures .
  • Mitigation : Use polarizable continuum models (PCM) in simulations and validate with solvatochromic experiments .

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